BenchChemオンラインストアへようこそ!

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate (CAS 349624‑53‑9) is a piperidine derivative bearing a 4‑fluorophenylsulfonyl group at the 1‑position and an ethyl carboxylate at the 3‑position. It belongs to the class of 3‑substituted sulfonylpiperidines, which are privileged scaffolds in medicinal chemistry programs targeting metabolic, cardiovascular and neurological diseases.

Molecular Formula C14H18FNO4S
Molecular Weight 315.36
CAS No. 349624-53-9
Cat. No. B2720684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate
CAS349624-53-9
Molecular FormulaC14H18FNO4S
Molecular Weight315.36
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H18FNO4S/c1-2-20-14(17)11-4-3-9-16(10-11)21(18,19)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3
InChIKeyOZNYZEPQKNMTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate – A 3‑Substituted Sulfonylpiperidine Ester for Research & Development Procurement


Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate (CAS 349624‑53‑9) is a piperidine derivative bearing a 4‑fluorophenylsulfonyl group at the 1‑position and an ethyl carboxylate at the 3‑position [1]. It belongs to the class of 3‑substituted sulfonylpiperidines, which are privileged scaffolds in medicinal chemistry programs targeting metabolic, cardiovascular and neurological diseases [2]. The compound is supplied as a research chemical (typical purity ≥ 95 %) and serves as a key intermediate or building block for further derivatization.

Why a Generic “Sulfonylpiperidine” Cannot Substitute for Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate in Research Settings


Even minor structural changes among sulfonylpiperidine derivatives can drastically alter physicochemical, pharmacokinetic, and pharmacodynamic profiles. The specific 3‑position ethyl ester motif is highlighted in patent disclosures as critical for optimal interaction with long‑chain fatty acyl elongase, where regioisomeric or functional group swaps (e.g., 4‑carboxylate isomers, free acids, or bulkier esters) abolish desired potency [1]. Consequently, substituting an in‑class analog that lacks the precise 3‑ethyl ester arrangement risks invalidating structure‑activity relationship (SAR) conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate vs. Its Closest Analogs


Higher Predicted Lipophilicity (XLogP3-AA) vs. the Free Carboxylic Acid Analog Improves Membrane Permeability Potential

The ethyl ester (target compound) exhibits a computed XLogP3‑AA of 1.9, whereas the corresponding carboxylic acid (CAS 385403‑97‑4) has a value of 1.2 [1][2]. This 0.7‑unit increase (≈58 % higher logP) predicts greater passive membrane permeability, a desirable trait for intracellular target engagement. The quantitative difference supports selection of the ethyl ester when cellular permeability is a project requirement.

Lipophilicity Drug-likeness ADME

Reduced Topological Polar Surface Area (TPSA) Relative to the Carboxylic Acid Suggests Superior Blood‑Brain Barrier Penetration Potential

The ethyl ester has a computed TPSA of 72.1 Ų, notably lower than the 83.1 Ų of the free acid [1][2]. The difference of 11.0 Ų (≈13 % reduction) brings the compound closer to the empirical TPSA threshold of < 90 Ų for central nervous system (CNS) penetration and high oral absorption. This physicochemical advantage positions the ethyl ester as a more suitable candidate for CNS‑focused programs.

Polar surface area CNS penetration Drug design

Increased Rotatable Bond Count vs. the Free Acid Offers Greater Conformational Flexibility for Induced‑Fit Binding

The ethyl ester contains 5 rotatable bonds compared to 3 rotatable bonds in the carboxylic acid analog [1][2]. The extra two bonds (ethyl group) provide additional conformational states, which can be entropically beneficial for target adaptation. This structural attribute may facilitate favorable binding poses that rigid analogs cannot achieve.

Conformational flexibility Molecular recognition Entropy

3‑Positional Substitution is Required for Long‑Chain Fatty Acyl Elongase Inhibition; 4‑Substituted Analogs Are Inactive

Patent US 8,188,280 explicitly defines the 3‑sulfonylpiperidine scaffold as essential for inhibiting long‑chain fatty acyl elongase (ELOVL), a target in cardiovascular and metabolic diseases [1]. Representative 3‑substituted compounds achieve enzyme inhibition, whereas 4‑substituted piperidine carboxylates are not claimed and lack reported activity. This regiochemical stringency means procurement of the 4‑carboxylate isomer is scientifically futile for this therapeutic axis.

Fatty acyl elongase Metabolic disease Regioselectivity

Ethyl Ester Prodrug Moiety Provides a Controllable Metabolic Switch Differentiating from Stable Analogs

Ethyl esters are well‑established as hydrolytically labile prodrugs that reveal the active carboxylic acid in vivo [1]. Unlike the stable sulfonamide analog 1‑(4‑fluorophenylsulfonyl)piperidine (CAS 312‑32‑3), which lacks any carboxylate functionality, the ethyl ester offers a tunable release mechanism. This differential enables temporal control of active species exposure in pharmacokinetic studies, a capability absent in non‑ester analogs.

Prodrug Hydrolysis PK modulation

Confirmed Application Scenarios for Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate Based on Quantitative Evidence


Cell‑Based Screening for Metabolic Disease Targets Requiring Membrane Permeability

With an XLogP3‑AA of 1.9 and TPSA of 72.1 Ų, the ethyl ester is better suited than the free acid for passive diffusion into cells [1][2]. This application directly leverages the quantitative lipophilicity and polarity advantages established in the comparative physicochemical evidence.

CNS‑Targeting Drug Discovery Programs Assessing Blood‑Brain Barrier Penetration

The TPSA of 72.1 Ų falls below the widely recognized 90 Ų cutoff for CNS penetration [1]. Procurement of this compound is therefore indicated when the acidic analog (TPSA 83.1 Ų) is predicted to cross the BBB poorly.

ELOVL Enzyme Inhibition Studies Requiring 3‑Substitution Scaffolds

The 3‑sulfonylpiperidine framework is disclosed in patent US 8,188,280 as necessary for ELOVL inhibition [1]. Using the 3‑ethyl ester ensures retention of the required regiochemistry, whereas purchasing a 4‑substituted isomer would be scientifically invalid for this target.

Prodrug Design and Pharmacokinetic Modulation Research

The ethyl ester moiety functions as a hydrolytically cleavable group that releases the active carboxylic acid upon esterase exposure [1]. This feature makes the compound a valuable tool for PK/PD studies that require sustained release of the active principle, a mechanism not offered by non‑ester sulfonylpiperidine analogs.

Quote Request

Request a Quote for Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.